molecular formula C10H9N2O2+ B14650028 1-Methyl-3-nitroquinolin-1-ium CAS No. 51494-83-8

1-Methyl-3-nitroquinolin-1-ium

Cat. No.: B14650028
CAS No.: 51494-83-8
M. Wt: 189.19 g/mol
InChI Key: ILCYXRFLLOOCTL-UHFFFAOYSA-N
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Description

1-Methyl-3-nitroquinolin-1-ium is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry

Preparation Methods

The synthesis of 1-Methyl-3-nitroquinolin-1-ium typically involves the nitration of 1-methylquinoline. This process can be carried out using various nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are crucial for achieving high yields and purity of the product.

Industrial production methods for quinoline derivatives often involve catalytic processes and green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .

Chemical Reactions Analysis

1-Methyl-3-nitroquinolin-1-ium undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-3-nitroquinolin-1-ium has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their antimalarial activity, and this compound is being explored for similar therapeutic uses.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitroquinolin-1-ium involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also intercalate into DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

1-Methyl-3-nitroquinolin-1-ium can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound, known for its antimalarial properties.

    Isoquinoline: A structural isomer with different chemical properties and applications.

    Chloroquine: A well-known antimalarial drug derived from quinoline.

Properties

CAS No.

51494-83-8

Molecular Formula

C10H9N2O2+

Molecular Weight

189.19 g/mol

IUPAC Name

1-methyl-3-nitroquinolin-1-ium

InChI

InChI=1S/C10H9N2O2/c1-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7H,1H3/q+1

InChI Key

ILCYXRFLLOOCTL-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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